molecular formula C12H18N2O3 B12448416 N-(furan-2-ylmethyl)-N'-propylbutanediamide

N-(furan-2-ylmethyl)-N'-propylbutanediamide

Cat. No.: B12448416
M. Wt: 238.28 g/mol
InChI Key: SSDBUSGLGQAIBM-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N’-propylbutanediamide is an organic compound that features a furan ring, a propyl group, and a butanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N’-propylbutanediamide typically involves the reaction of furan-2-carboxylic acid with propylamine and butanediamine. The reaction is carried out under mild conditions, often using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to be effective for the production of amide derivatives containing furan rings. This method offers advantages such as reduced reaction times and improved yields .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N’-propylbutanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Corresponding amines.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-N’-propylbutanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N’-propylbutanediamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The furan ring and amide groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-N’-propylbutanediamide is unique due to its specific combination of a furan ring, propyl group, and butanediamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

N'-(furan-2-ylmethyl)-N-propylbutanediamide

InChI

InChI=1S/C12H18N2O3/c1-2-7-13-11(15)5-6-12(16)14-9-10-4-3-8-17-10/h3-4,8H,2,5-7,9H2,1H3,(H,13,15)(H,14,16)

InChI Key

SSDBUSGLGQAIBM-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CCC(=O)NCC1=CC=CO1

Origin of Product

United States

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